3-(1-Ethyl-piperidin-4-yl)-propionic acid hydrochloride

PAR2 Inhibition Serotonin Receptor Modulation Neuropharmacology

Procure 3-(1-Ethyl-piperidin-4-yl)-propionic acid HCl for CNS drug discovery. Its N-ethyl piperidine moiety is key for serotonin receptor ligands. The free carboxylic acid enables direct amide coupling, unlike esters. Serves as a distinct control for PAR2 studies. Essential for reproducible research. Buy from reliable sources.

Molecular Formula C10H20ClNO2
Molecular Weight 221.72 g/mol
CAS No. 1087728-65-1
Cat. No. B1417044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Ethyl-piperidin-4-yl)-propionic acid hydrochloride
CAS1087728-65-1
Molecular FormulaC10H20ClNO2
Molecular Weight221.72 g/mol
Structural Identifiers
SMILESCCN1CCC(CC1)CCC(=O)O.Cl
InChIInChI=1S/C10H19NO2.ClH/c1-2-11-7-5-9(6-8-11)3-4-10(12)13;/h9H,2-8H2,1H3,(H,12,13);1H
InChIKeyQGMVIWAMYDVJNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Ethyl-piperidin-4-yl)-propionic Acid Hydrochloride: Core Properties for Pharmaceutical Procurement and Neurological R&D


3-(1-Ethyl-piperidin-4-yl)-propionic acid hydrochloride (CAS 1087728-65-1) is a piperidine-based propionic acid derivative supplied as a hydrochloride salt, with the molecular formula C10H20ClNO2 and a molecular weight of 221.72 g/mol [1]. This compound is primarily utilized as a synthetic intermediate and research tool in medicinal chemistry, particularly for the development of central nervous system (CNS) agents targeting neurological disorders . Its commercial availability is typically at a purity of 95% or higher [2].

3-(1-Ethyl-piperidin-4-yl)-propionic Acid Hydrochloride: Why Generic Piperidine Substitution Compromises Your Research Outcomes


While piperidine derivatives are a common class, indiscriminately substituting 3-(1-Ethyl-piperidin-4-yl)-propionic acid hydrochloride with a generic analog like 1-piperidinepropionic acid (1-PPA) or a simple piperidine ester can fundamentally alter or negate your research objective. The unique combination of an N-ethyl substitution on the piperidine ring and a propionic acid side chain dictates its specific pharmacophore geometry, which is critical for target engagement. For instance, the related compound 1-PPA acts as an allosteric PAR2 inhibitor [1], while 3-(1-ethyl-piperidin-4-yl)-propionic acid hydrochloride is cited for its utility in modulating neurotransmitter systems like serotonin receptors . This stark contrast in biological mechanism highlights that subtle structural differences drive entirely different applications, making specific procurement essential for reproducible and relevant data.

3-(1-Ethyl-piperidin-4-yl)-propionic Acid Hydrochloride: Head-to-Head Comparative Evidence for Strategic Sourcing Decisions


Divergent Biological Targets: 3-(1-Ethyl-piperidin-4-yl)-propionic Acid vs. 1-Piperidinepropionic Acid (1-PPA)

A direct comparison of documented biological activities reveals a critical differentiation: 1-Piperidinepropionic Acid (1-PPA) is a characterized allosteric inhibitor of Protease-Activated Receptor 2 (PAR2) with a reported reference inhibitor IC50 of ~2.3 µM (for AZ8838) in related assays [1]. In stark contrast, the target compound, 3-(1-Ethyl-piperidin-4-yl)-propionic acid hydrochloride, is reported to be utilized in creating novel compounds with enhanced binding affinity to serotonin receptors, a completely different target class . This indicates that despite being in the same broad chemical class, their primary pharmacodynamic pathways are non-overlapping.

PAR2 Inhibition Serotonin Receptor Modulation Neuropharmacology

Structural Differentiation: N-Ethyl Piperidine Propionic Acid vs. Unsubstituted Piperidine Propionic Acid

The defining structural feature of the target compound is the N-ethyl substitution on the piperidine ring. This is absent in the comparator, 1-piperidinepropionic acid (CAS 26371-07-3). The addition of the ethyl group increases molecular weight from 157.21 g/mol (free base) to 221.72 g/mol (hydrochloride salt) [1]. This modification significantly alters lipophilicity and steric bulk, which are primary determinants of blood-brain barrier penetration and receptor subtype selectivity. Such N-alkylation is a common strategy in medicinal chemistry to optimize CNS drug candidates, as it affects pharmacokinetic parameters like volume of distribution and metabolic stability.

Medicinal Chemistry SAR Analysis CNS Drug Design

Distinct Chemical Functionality: Carboxylic Acid vs. Ethyl Ester Prodrug

The target compound is a carboxylic acid (or its hydrochloride salt), while a common closely related analog is the ethyl ester derivative, ethyl 3-(piperidin-4-yl)propanoate hydrochloride (CAS 473987-06-3) . This functional group difference has profound implications for synthetic utility. The carboxylic acid can directly participate in amide coupling reactions to form bioactive molecules without a deprotection step, streamlining synthetic routes. Conversely, the ester is often used as a prodrug strategy to improve oral bioavailability or as a protected intermediate requiring an additional hydrolysis step to generate the active acid. The two cannot be used interchangeably in a synthesis designed for a specific functional group.

Synthetic Intermediate Prodrug Strategy Reactivity

3-(1-Ethyl-piperidin-4-yl)-propionic Acid Hydrochloride: Validated Research and Industrial Application Scenarios


Medicinal Chemistry: Synthesis of CNS-Active Serotonergic Compounds

This compound is the appropriate building block for medicinal chemists aiming to synthesize novel ligands with enhanced binding affinity for serotonin receptors, as indicated by its use in studies developing treatments for anxiety and depression . Its N-ethyl piperidine moiety is a key structural feature for optimizing CNS drug candidates.

Chemical Biology: Use as a Control Compound in PAR2 Antagonist Studies

Given that the related compound 1-PPA is a known PAR2 allosteric inhibitor [1], 3-(1-Ethyl-piperidin-4-yl)-propionic acid hydrochloride can serve as a structurally similar but mechanistically distinct control compound in experiments designed to validate the specificity of PAR2-targeted effects.

Synthetic Chemistry: Direct Amide Bond Formation for Complex Molecule Assembly

The free carboxylic acid functionality allows for direct and efficient incorporation into target molecules via amide bond formation. This is a significant advantage over its ester analogs (e.g., CAS 473987-06-3), which require an extra deprotection step , thereby saving time and improving synthetic efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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